

UCB-9260: A Technical Guide to a Novel TNF- α Modulator

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: UCB-9260

Cat. No.: B15583214

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, structure, and mechanism of action of **UCB-9260**, a potent and orally active small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF- α). The information herein is intended to support research and development efforts in immunology, inflammation, and drug discovery.

Physicochemical Properties

UCB-9260 is a synthetic organic compound designed to modulate the activity of TNF- α . Its key physicochemical properties are summarized in the table below. While experimental data for some properties are not publicly available, calculated values and qualitative descriptions are provided based on existing literature.

Property	Value	Source
Molecular Formula	C ₂₆ H ₂₅ N ₅ O	
Molecular Weight	423.51 g/mol	
CAS Number	1515888-53-5	
Appearance	White to off-white powder	Inferred
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	DMSO: 85 mg/mL (200.7 mM) Water: Insoluble Ethanol: Insoluble	
pKa	Data not available	
XLogP	1.96	

Note: The XLogP value is a calculated prediction of the logarithm of the octanol/water partition coefficient.

Chemical Structure

UCB-9260 belongs to the class of substituted 4-aminoquinolines and 4-aminonaphthyridines. Its structure is characterized by a central heterocyclic scaffold.

IUPAC Name: (1S)-1-(2,5-dimethylbenzyl)-6-(1-methyl-1H-pyrazol-4-yl)-triazolo[4,3-a]pyridin-3(2H)-one (Note: This is a predicted name, the exact IUPAC name may vary).

SMILES String: C[N]1C=C(C=N1)C2=CC3=C(C=C2)N=C(C(O)C4=CC=NC=C4)[N]3CC5=C(C)C=CC(=C5)C

Below is a 2D representation of the chemical structure of **UCB-9260**.



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Caption: 2D chemical structure of **UCB-9260**.

Mechanism of Action: Allosteric Modulation of TNF- α

UCB-9260 exerts its inhibitory effect on TNF- α through a novel allosteric mechanism. It binds to a cryptic pocket within the TNF- α trimer, which stabilizes an asymmetric, inactive conformation of the protein. This conformational change prevents the productive binding of the third TNF receptor 1 (TNFR1), thereby inhibiting the initiation of the downstream signaling cascade that leads to inflammation.

The binding of **UCB-9260** to TNF- α is characterized by a high affinity, with a dissociation constant (K_d) of 13 nM. This selective interaction with TNF- α over other members of the TNF superfamily underscores its targeted therapeutic potential.

The signaling pathway initiated by TNF- α binding to its receptor, TNFR1, leads to the activation of the transcription factor NF- κ B, a master regulator of inflammatory gene expression. **UCB-9260** effectively inhibits this pathway.

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Caption: **UCB-9260** binds to the TNF- α trimer, inducing an asymmetric conformation that prevents full TNFR1 engagement and inhibits downstream NF- κ B signaling.

In Vitro and In Vivo Activity

UCB-9260 has demonstrated potent inhibitory activity in a range of in vitro and in vivo models of inflammation.

Parameter	Value	Species	Assay
TNF Binding Affinity (Kd)	13 nM	Human	Cell-free assay
NF-κB Inhibition (IC ₅₀)	202 nM	Human	HEK-293 cells (TNF-stimulated)
Cytotoxicity Inhibition (IC ₅₀)	116 nM	Human TNF in L929 cells	L929 cytotoxicity assay
Cytotoxicity Inhibition (IC ₅₀)	120 nM	Mouse TNF in L929 cells	L929 cytotoxicity assay

UCB-9260 is orally active and has shown efficacy in preclinical models of arthritis.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

NF-κB Reporter Gene Assay

This assay measures the inhibition of TNF-α-induced NF-κB activation in a human embryonic kidney (HEK-293) cell line stably expressing an NF-κB-driven reporter gene (e.g., secreted alkaline phosphatase (SEAP) or luciferase).

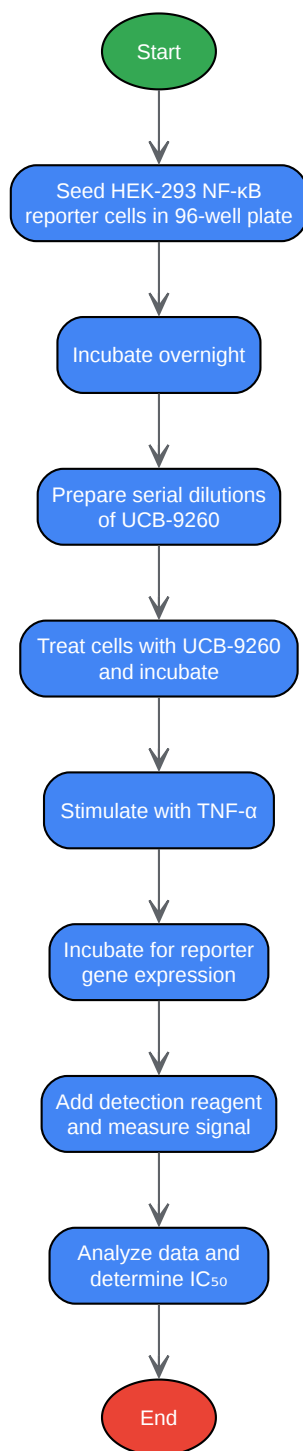
Materials:

- HEK-293 cell line with NF-κB reporter system
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Recombinant human TNF-α
- **UCB-9260**

- DMSO (vehicle control)
- 96-well cell culture plates
- Reporter gene assay detection reagents (e.g., luciferase substrate)
- Luminometer

Procedure:

- **Cell Seeding:** Seed HEK-293 reporter cells in a 96-well plate at a density that ensures a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO₂.
- **Compound Preparation:** Prepare serial dilutions of **UCB-9260** in cell culture medium. A typical concentration range might be 0.1 nM to 10 µM. Include a vehicle control (DMSO).
- **Cell Treatment:** Remove the culture medium from the cells and add the prepared compound dilutions. Incubate for a predetermined time (e.g., 1 hour).
- **TNF-α Stimulation:** Add a pre-titered, sub-maximal concentration of TNF-α (e.g., 10 pM) to all wells except for the unstimulated control.
- **Incubation:** Incubate the plate for a further period (e.g., 6 hours) to allow for reporter gene expression.
- **Detection:** Lyse the cells (if using an intracellular reporter like luciferase) and add the appropriate detection reagent according to the manufacturer's protocol.
- **Measurement:** Read the signal (e.g., luminescence) using a plate reader.
- **Data Analysis:** Calculate the percent inhibition of NF-κB activity for each concentration of **UCB-9260** and determine the IC₅₀ value.



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Caption: Workflow for the NF-κB reporter gene assay.

L929 Cytotoxicity Assay

This assay assesses the ability of **UCB-9260** to protect L929 mouse fibroblast cells from TNF- α -induced cytotoxicity. Cell viability is typically measured using the MTT assay.

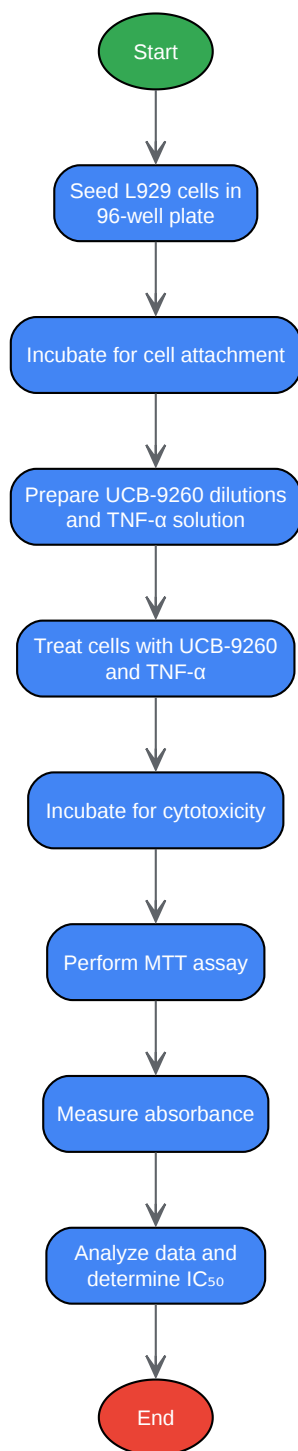
Materials:

- L929 mouse fibroblast cell line
- DMEM
- FBS
- Penicillin-Streptomycin
- Recombinant human or mouse TNF- α
- **UCB-9260**
- DMSO (vehicle control)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- Microplate reader

Procedure:

- Cell Seeding: Seed L929 cells in a 96-well plate and incubate for 24 hours to allow for cell attachment.
- Compound and TNF- α Preparation: Prepare serial dilutions of **UCB-9260** in culture medium. Prepare a solution of TNF- α at twice the final desired concentration.
- Treatment: Aspirate the medium from the cells. Add the diluted **UCB-9260** solutions to the appropriate wells, followed by the TNF- α solution. The final volume should be uniform across all wells. Include controls for cells alone, cells with TNF- α only, and vehicle control.

- Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
- MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
- Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration of **UCB-9260** and determine the IC₅₀ value.



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Caption: Workflow for the L929 cytotoxicity assay.

Conclusion

UCB-9260 is a promising small molecule inhibitor of TNF- α with a unique allosteric mechanism of action. Its potent in vitro and in vivo activity, coupled with its oral bioavailability, make it a valuable tool for research into TNF- α -mediated inflammatory diseases and a potential lead compound for the development of novel therapeutics. This technical guide provides a foundational understanding of its properties and the methodologies to assess its activity.

- To cite this document: BenchChem. [UCB-9260: A Technical Guide to a Novel TNF- α Modulator]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583214#physicochemical-properties-and-structure-of-ucb-9260]

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Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
Email: info@benchchem.com